molecular formula C12H9NO5S B1682948 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 871085-49-3

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Cat. No. B1682948
CAS RN: 871085-49-3
M. Wt: 279.27 g/mol
InChI Key: WXMCOLGPDOYHNK-UITAMQMPSA-N
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Description

“2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid” is a complex organic compound. It contains a phenoxyacetic acid moiety, which is an O-phenyl derivative of glycolic acid . The compound also includes a thiazolidinedione nucleus, which is present in numerous biological compounds .


Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the preparation of phenoxyacetic acid, a related compound, was first reported from sodium phenolate and sodium chloroacetate in hot water . A novel series of thiazolidine-2,4-dione molecules were derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC Standard InChI: InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) . This indicates that the compound has a molecular weight of 152.1473 and consists of 8 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

GPR35 Agonism

TCS 3035 acts as an agonist for the G-protein-coupled receptor 35 (GPR35) . This receptor is involved in various physiological processes, including immune modulation, gastrointestinal function, and insulin secretion . The activation of GPR35 by TCS 3035 could be significant in studying the receptor’s role in these processes and could lead to the development of new therapeutic strategies for related diseases.

Immunological Research

Due to its role as a GPR35 agonist, TCS 3035 can be used to study the receptor’s function in immune tissues . This application is particularly relevant for understanding how GPR35 may influence immune responses and could contribute to the development of treatments for autoimmune disorders.

Gastrointestinal Studies

GPR35 is predominantly expressed in the gastrointestinal tract . TCS 3035’s ability to activate this receptor makes it a valuable tool for researching gastrointestinal diseases and could help in identifying novel drug targets for conditions like irritable bowel syndrome or inflammatory bowel disease.

Metabolic Disease Research

The compound’s interaction with GPR35 suggests potential applications in studying metabolic diseases. Since GPR35 has been implicated in the regulation of insulin secretion, TCS 3035 could be used to explore new avenues for treating diabetes and other metabolic syndromes .

Neuropharmacology

Research indicates that GPR35 may play a role in the central nervous system. TCS 3035 could be utilized in neuropharmacological studies to investigate the receptor’s function in the brain, which might lead to insights into neurological disorders and the development of neuroprotective drugs .

Future Directions

The future directions for this compound could involve designing and developing new pharmaceutical compounds . From a biological and industrial point of view, this may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Mechanism of Action

Target of Action

The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .

Mode of Action

TCS 3035 acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for TCS 3035 are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.

Pharmacokinetics

It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.

Result of Action

The molecular and cellular effects of TCS 3035’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .

properties

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCOLGPDOYHNK-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367830
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

CAS RN

123021-85-2
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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